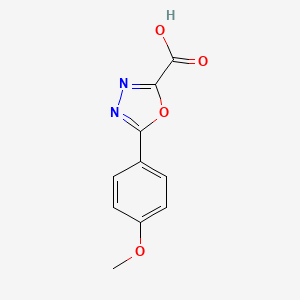
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Overview
Description
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a carboxylic acid group. This compound has shown promising results in various biological and chemical applications, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid varies depending on the application. In antimicrobial studies, this compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. In metal ion detection studies, this compound acts as a chelating agent, binding to metal ions and emitting fluorescence.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid are dependent on the application. In antimicrobial studies, this compound has been shown to have low toxicity to mammalian cells, making it a promising candidate for further research. In anticancer studies, this compound has shown potential as a selective anticancer agent, targeting cancer cells while sparing healthy cells. In metal ion detection studies, this compound has shown high selectivity and sensitivity for various metal ions.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid in lab experiments include its diverse applications, low toxicity to mammalian cells, and high selectivity and sensitivity for metal ions. However, the limitations of using this compound include the multistep synthesis process required to obtain it and the need for careful control of reaction conditions to obtain a high yield of the final product.
Future Directions
The potential future directions for research on 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid are numerous. Some possible directions include further studies on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential use as a fluorescent probe for the detection of metal ions. In addition, further research could be conducted on the development of new catalysts using this compound as a ligand. Overall, the potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid make it a promising candidate for further research in various fields.
Scientific Research Applications
The potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid in scientific research are diverse. This compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has shown potential as a ligand for the development of new catalysts in organic synthesis.
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGOQFIFSCKSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208144 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
CAS RN |
944907-16-8 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



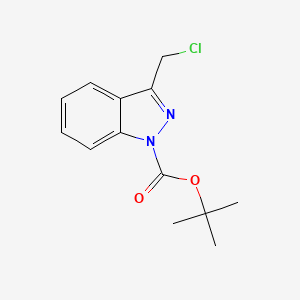
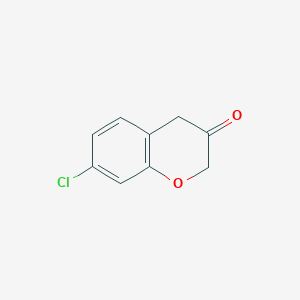
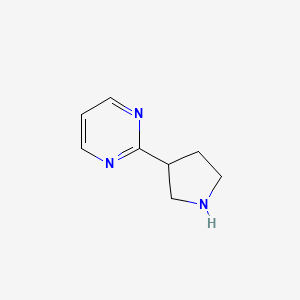
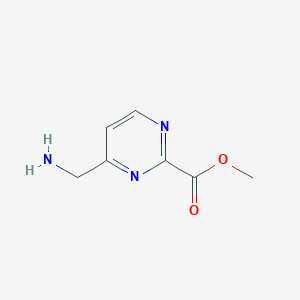
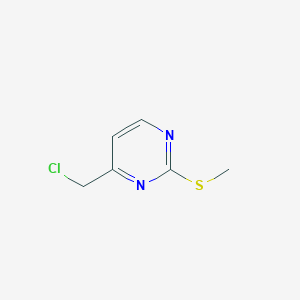
![3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B3310096.png)

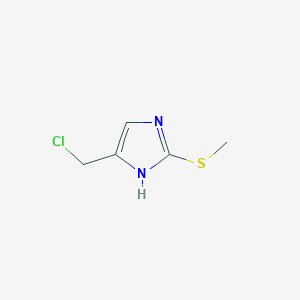

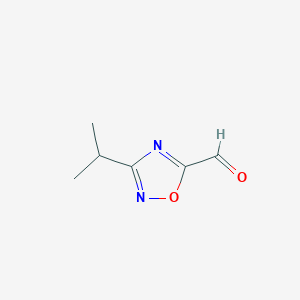


![2-(Aminomethyl)-6-bromobenzo[d]oxazole](/img/structure/B3310134.png)
